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Abstract
Histidine-hydroxamic acid (His-HA), a derivative of the essential amino acid L-histidine, is a

molecule of significant interest in medicinal chemistry and drug development. Its unique

structural features, combining the imidazole ring of histidine with a hydroxamic acid moiety,

confer upon it potent metal-chelating properties and the ability to interact with various biological

targets. This technical guide provides a comprehensive overview of the core physicochemical

properties of histidine-hydroxamic acid, including its synthesis, acidity, solubility, stability, and

metal chelation capabilities. Detailed experimental protocols for the synthesis and

characterization of this compound are provided, alongside visualizations of key chemical

processes and potential biological signaling pathways. This document aims to serve as a

valuable resource for researchers and professionals engaged in the study and application of

histidine-hydroxamic acid and related compounds.

Structural and Physicochemical Properties
Histidine-hydroxamic acid integrates the key functional groups of L-histidine—an α-amino

group, a carboxyl group, and an imidazole side chain—with a hydroxamic acid (-CONHOH)

function. This combination results in a molecule with a rich acid-base chemistry and a strong

propensity for metal ion coordination.
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A summary of the fundamental properties of L-histidine, the parent amino acid, is provided

below as a reference point. While specific experimental data for histidine-hydroxamic acid is

emerging, the properties of L-histidine offer valuable context.

Property Value (for L-Histidine) Reference

Molecular Formula C₆H₉N₃O₂ [1]

Molecular Weight 155.15 g/mol [1]

Melting Point ~282 °C (decomposes)

Water Solubility 41.6 g/L (at 25 °C) [1]

pKa (α-carboxyl) ~1.80 - 2.17 [2]

pKa (α-amino) ~9.33 [2]

pKa (imidazole) ~6.04 [2]

Acidity and pKa Values
The acid-base properties of histidine-hydroxamic acid are crucial for its biological activity and

are governed by its ionizable groups: the α-carboxyl group, the α-amino group, the imidazole

ring, and the hydroxamic acid moiety. The pKa of the imidazole side chain is particularly

significant as it lies near physiological pH, allowing it to act as both a proton donor and

acceptor in biological systems. The hydroxamic acid group is also weakly acidic.

Ionizable Group Approximate pKa
Predominant State at pH
7.4

α-Carboxyl ~2-3 Deprotonated (-COO⁻)

Imidazole ~6.0
Partially

Protonated/Deprotonated

Hydroxamic Acid (-NHOH) ~8-9 Primarily Protonated

α-Amino ~9-10 Protonated (-NH₃⁺)
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Note: The pKa values for the α-carboxyl and α-amino groups are estimations based on typical

amino acid derivatives. The pKa of the hydroxamic acid can vary depending on the molecular

structure.

Solubility
The solubility of histidine-hydroxamic acid is influenced by its zwitterionic character and the

polarity of its functional groups. While specific quantitative solubility data for histidine-

hydroxamic acid is not readily available in the literature, the solubility of its parent compound, L-

histidine, is 41.6 g/L in water at 25°C[1]. It is anticipated that histidine-hydroxamic acid will also

exhibit good aqueous solubility, particularly in its salt forms. Its solubility in organic solvents is

expected to be limited.

Stability
The stability of histidine-hydroxamic acid is a critical parameter for its storage and therapeutic

application. Hydroxamic acids can be susceptible to hydrolysis, particularly under strong acidic

or basic conditions, yielding the corresponding carboxylic acid and hydroxylamine. The stability

is also influenced by temperature and the presence of metal ions.

Synthesis of Histidine-Hydroxamic Acid
Histidine-hydroxamic acid can be synthesized from L-histidine methyl ester dihydrochloride.

The following is a detailed experimental protocol based on established methods.

Experimental Protocol: Synthesis from L-Histidine
Methyl Ester
Materials:

L-histidine methyl ester dihydrochloride

Hydroxylamine solution (50% in water)

Deionized water

Round-bottom flask

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6705020.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15479619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Magnetic stirrer and stir bar

Filtration apparatus (e.g., Büchner funnel and flask)

Drying oven or desiccator

Procedure:

In a round-bottom flask, dissolve L-histidine methyl ester dihydrochloride in deionized water.

With continuous stirring, add an excess of 50% aqueous hydroxylamine solution to the flask.

The excess hydroxylamine acts as both the nucleophile and the base to neutralize the

hydrochloride salt.

Allow the reaction mixture to stir at room temperature. The reaction progress can be

monitored by thin-layer chromatography (TLC).

Upon completion of the reaction, the product, histidine-hydroxamic acid, is expected to

crystallize directly from the reaction mixture.

Collect the crystalline product by vacuum filtration.

Wash the crystals with a small amount of cold deionized water to remove any unreacted

starting materials and byproducts.

Dry the purified histidine-hydroxamic acid in a desiccator or a vacuum oven at a low

temperature.

Reactants

Reaction Work-up Product

L-Histidine Methyl Ester Dihydrochloride

Mixing and Stirring

Hydroxylamine Solution (50% aq.)

Crystallization Filtration Washing Drying Histidine-Hydroxamic Acid
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Synthesis workflow for histidine-hydroxamic acid.

Metal Chelation Properties
A defining characteristic of histidine-hydroxamic acid is its ability to form stable complexes with

a variety of metal ions. The imidazole ring and the hydroxamic acid moiety act as key

coordination sites. This property is central to its biological activities, particularly its role as a

metalloenzyme inhibitor.

Coordination Chemistry
Histidine-hydroxamic acid can coordinate with metal ions such as Fe(III), Cu(II), and Zn(II). The

hydroxamic acid typically acts as a bidentate ligand, coordinating through the carbonyl oxygen

and the hydroxylamino oxygen. The imidazole nitrogen of the histidine side chain provides an

additional coordination site.

Stability of Metal Complexes
The stability of the metal complexes is quantified by their stability constants (log β). Higher

values indicate more stable complexes. The table below presents the overall stability constants

for the complexes formed between Fe(III) and histidine-hydroxamic acid (Hisha).

Species log β

[Fe(H₂L)]³⁺ 13.06

[Fe(HL)]²⁺ 9.93

[FeL]⁺ 3.65

[FeL(OH)] -1.77

[FeL₂]⁻ 5.25

[FeL₂(OH)]²⁻ -2.67

[Fe₂(HL)₂]⁴⁺ 25.10

[Fe₂(L)₂]²⁺ 12.52

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15479619?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15479619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data from a study on Fe(III) complexes with histidinehydroxamic acid (Hisha).

Experimental Protocol: Characterization of Metal
Chelation by UV-Vis Spectroscopy
UV-Vis spectroscopy is a common method to study the formation of colored metal-hydroxamate

complexes.

Materials:

Histidine-hydroxamic acid solution of known concentration

Metal salt solution (e.g., FeCl₃, CuSO₄, ZnCl₂) of known concentration

pH buffer solutions

UV-Vis spectrophotometer

Cuvettes

Procedure:

Prepare a series of solutions containing a fixed concentration of histidine-hydroxamic acid

and varying concentrations of the metal salt in a specific pH buffer.

Allow the solutions to equilibrate.

Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range

(e.g., 300-700 nm).

The formation of metal-hydroxamate complexes is often accompanied by the appearance of

new absorption bands in the visible region.

By analyzing the changes in absorbance as a function of metal ion concentration, the

stoichiometry and stability constants of the complexes can be determined using methods

such as the mole-ratio method or Job's plot.
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Biological Activity and Potential Signaling Pathways
Hydroxamic acids are a well-established class of histone deacetylase (HDAC) inhibitors.

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By

inhibiting HDACs, hydroxamic acids can lead to the accumulation of acetylated histones,

resulting in a more open chromatin structure and the transcription of tumor suppressor genes.

This mechanism is the basis for the use of several hydroxamic acid-containing drugs in cancer

therapy.

Given its structure, histidine-hydroxamic acid is a putative HDAC inhibitor. The hydroxamic acid

moiety chelates the zinc ion in the active site of the HDAC enzyme, thereby blocking its

catalytic activity. The histidine component may influence the inhibitor's specificity and

pharmacokinetic properties.

Putative Signaling Pathway: HDAC Inhibition
The inhibition of HDACs by histidine-hydroxamic acid can trigger a cascade of downstream

cellular events, including cell cycle arrest, differentiation, and apoptosis. The mTOR

(mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and

proliferation, is a potential downstream target. Inhibition of HDACs can lead to the suppression

of the mTOR pathway, contributing to the anti-proliferative effects. Furthermore, HDAC

inhibition can induce apoptosis through both intrinsic and extrinsic pathways.
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Putative signaling pathway of HDAC inhibition.

Conclusion
Histidine-hydroxamic acid is a multifunctional molecule with a compelling profile of

physicochemical properties that make it a promising candidate for further investigation in drug

discovery and development. Its strong metal-chelating ability, coupled with its potential to inhibit

key enzymes like histone deacetylases, underscores its therapeutic potential. This technical

guide has summarized the core physicochemical characteristics of histidine-hydroxamic acid

and provided detailed experimental protocols for its synthesis and characterization. The

presented data and visualizations offer a foundational resource for researchers seeking to

explore the chemistry and biology of this intriguing compound. Further studies are warranted to
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fully elucidate its solubility, stability, and specific interactions with biological targets and

signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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